molecular formula C16H18N2O2S B2882597 Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate CAS No. 304685-95-8

Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate

Cat. No. B2882597
CAS RN: 304685-95-8
M. Wt: 302.39
InChI Key: BXJDJSHXYURFER-UHFFFAOYSA-N
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Description

Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate is a chemical compound with the CAS Number: 304685-95-8 . It has a molecular weight of 302.4 and its IUPAC name is ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-phenyl-3-thiophenecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18N2O2S/c1-4-20-16(19)14-13(12-8-6-5-7-9-12)10-21-15(14)17-11-18(2)3/h5-11H,4H2,1-3H3/b17-11+ . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would depend on the specific conditions, including temperature and pressure.

Scientific Research Applications

Peptide Synthesis and Carboxyl-Protecting Groups The use of certain groups for carboxyl-protection in peptide synthesis highlights innovative approaches in the development of novel compounds. The 2-(diphenylphosphino)ethyl group, as an example, serves as a carboxyl-protecting group, introduced by esterification and facilitating stable peptide synthesis conditions. This process underlines the chemical versatility and potential applications of related ethyl ester compounds in synthesizing peptides with specific functionalities (Chantreux et al., 1984).

Heterocyclic Dyes and Polyester Dyeing Innovations in dyeing technologies have been advanced through the synthesis of novel heterocyclic disperse dyes, incorporating thiophene moieties for enhanced polyester fiber dyeing. Such compounds, through their synthesis and application, demonstrate the role of ethyl ester derivatives in creating dyes with good levelness and fastness properties on polyester, aside from offering diverse shades and improved dyeing performance (Iyun et al., 2015).

Fluorescence Probes for Metal Ions and Amino Acids The development of fluorescent probes based on polythiophene derivatives exemplifies the scientific applications of such compounds in detecting metal ions and amino acids in aqueous solutions. These probes showcase high selectivity and sensitivity, particularly for Hg2+ and Cu2+, mediated by electrostatic effects and complexation mechanisms. This research illustrates the potential of thiophene-based compounds in environmental monitoring and biochemical detection (Guo et al., 2014).

Synthesis and Transformation of Thiazole Derivatives Research into the transformation of ethyl ester compounds into thiazole and pyrimidine derivatives further emphasizes their utility in synthesizing biologically active molecules. These transformations allow for the creation of compounds with potential pharmacological applications, demonstrating the versatility of ethyl ester derivatives in medicinal chemistry and drug design (Albreht et al., 2009).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for this compound . The MSDS provides information on handling, storage, and disposal, as well as potential health hazards.

properties

IUPAC Name

ethyl 2-[(E)-dimethylaminomethylideneamino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-13(12-8-6-5-7-9-12)10-21-15(14)17-11-18(2)3/h5-11H,4H2,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJDJSHXYURFER-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate

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